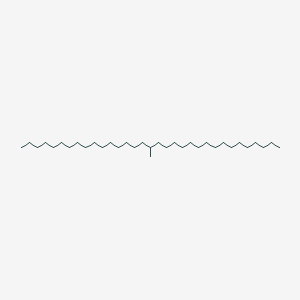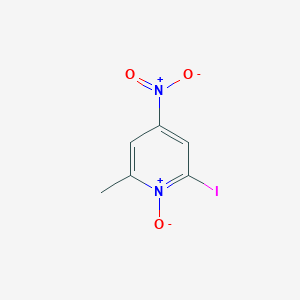
2H-1,2,4-Benzothiadiazine, 3-(4-nitrophenyl)-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,2,4-Benzothiadiazine, 3-(4-nitrophenyl)-, 1,1-dioxide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the 1,2,4-benzothiadiazine-1,1-dioxide family, known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Benzothiadiazine, 3-(4-nitrophenyl)-, 1,1-dioxide typically involves the reaction of 4-nitroaniline with chlorosulfonic acid to form 4-nitrobenzenesulfonyl chloride. This intermediate is then reacted with ammonia to yield 4-nitrobenzenesulfonamide. The final step involves cyclization with thionyl chloride to form the desired this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2H-1,2,4-Benzothiadiazine, 3-(4-nitrophenyl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures and pressures to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted benzothiadiazines, and various other functionalized compounds .
Aplicaciones Científicas De Investigación
2H-1,2,4-Benzothiadiazine, 3-(4-nitrophenyl)-, 1,1-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2H-1,2,4-Benzothiadiazine, 3-(4-nitrophenyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antihypertensive effect is attributed to its ability to modulate potassium channels, while its anticancer activity is linked to its inhibition of specific enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other members of the 1,2,4-benzothiadiazine-1,1-dioxide family, such as:
- 2H-1,2,4-Benzothiadiazine, 3-(4-chlorophenyl)-, 1,1-dioxide
- 2H-1,2,4-Benzothiadiazine, 3-(4-methylphenyl)-, 1,1-dioxide .
Uniqueness
What sets 2H-1,2,4-Benzothiadiazine, 3-(4-nitrophenyl)-, 1,1-dioxide apart is its unique nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
57864-71-8 |
|---|---|
Fórmula molecular |
C13H9N3O4S |
Peso molecular |
303.30 g/mol |
Nombre IUPAC |
3-(4-nitrophenyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C13H9N3O4S/c17-16(18)10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)21(19,20)15-13/h1-8H,(H,14,15) |
Clave InChI |
VFEWKNKOFQRJRC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14617237.png)


![1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]-](/img/structure/B14617263.png)




![9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14617300.png)

![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14617305.png)

